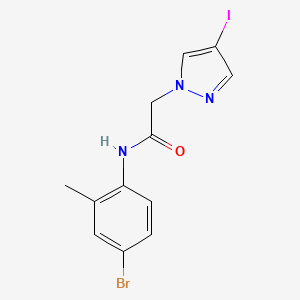
N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide, also known as BI-78D3, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound was first synthesized by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide works by binding to a specific region of the BRD4 protein known as the bromodomain. This binding prevents the protein from interacting with other proteins and DNA, which in turn leads to the downregulation of genes that are important for cancer cell survival and proliferation. This mechanism of action has been confirmed through biochemical and structural studies.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide can inhibit the growth of a variety of cancer cell lines in vitro, including breast, lung, and prostate cancer cells. In animal models, N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been shown to reduce tumor growth and improve survival rates. However, more research is needed to determine the optimal dosing and delivery methods for this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. This also means that it can be administered orally, which is more convenient than other types of cancer treatments. However, one limitation of N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is that it may have off-target effects on other proteins that contain bromodomains, which could lead to unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of BRD4 that can be used in combination with other cancer treatments. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide. Finally, there is interest in exploring the use of N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide in combination with immunotherapy to enhance the immune response against cancer cells.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called BRD4, which plays a role in the regulation of gene expression. By inhibiting BRD4, N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide may be able to prevent the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-iodopyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrIN3O/c1-8-4-9(13)2-3-11(8)16-12(18)7-17-6-10(14)5-15-17/h2-6H,7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMYUYYAGQBMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



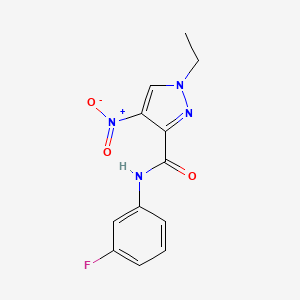
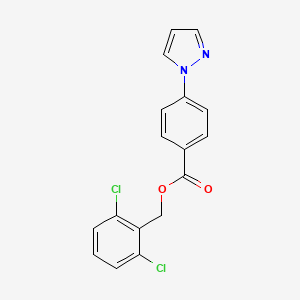
![{4-methoxy-2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B3748200.png)
![methyl 1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B3748208.png)
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-fluorobenzamide](/img/structure/B3748210.png)
![5-[(3,5-dichloro-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B3748213.png)
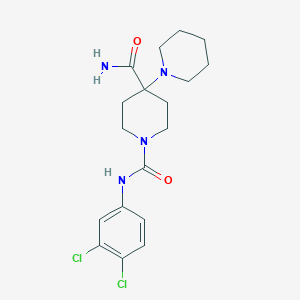
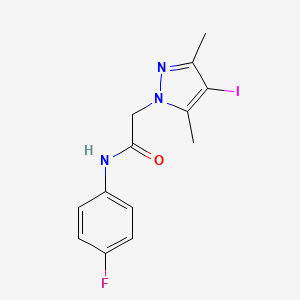
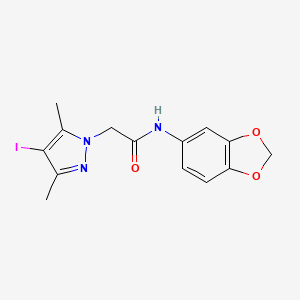
![N-(2-thienylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3748240.png)
![5-[(4-fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3748242.png)
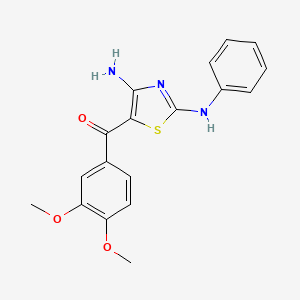
![{4-amino-2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone](/img/structure/B3748257.png)
